Silicon carbide

Overview

Description

Silicon carbide (SiC) is a synthetic binary compound of silicon and carbon, first synthesized industrially in 1891 . It exhibits a diamond-like crystal structure, contributing to its exceptional hardness (Mohs hardness ~9) and thermal stability . SiC exists in over 200 polytypes, with 4H-SiC being the most common for electronic applications due to its superior electrical properties . Key properties include:

- High thermal conductivity (4.9 W/cm·K), enabling efficient heat dissipation.

- Wide bandgap (3.26 eV for 4H-SiC), allowing operation at high temperatures (>1000°C) and voltages.

- Excellent mechanical strength, with a Young’s modulus of ~400–450 GPa, surpassing most structural ceramics .

- Oxidation resistance up to 1550°C in air, owing to the formation of a protective SiO₂ layer .

SiC is pivotal in power electronics, abrasives, and aerospace due to these properties .

Preparation Methods

Acheson Process

The Acheson process, developed in 1893, remains the primary industrial method for SiC production. It involves the carbothermal reduction of silica (SiO₂) and carbon (C) at elevated temperatures.

Reaction Mechanism

The reaction proceeds as:

Temperatures of 1,700–2,500°C are maintained in a resistive furnace, where graphite electrodes heat a mixture of quartz sand and petroleum coke .

Process Parameters

| Parameter | Range |

|---|---|

| Temperature | 1,700–2,500°C |

| Reaction Time | 12–36 hours |

| Product Crystal Size | 50–500 µm |

Advantages and Limitations

-

Advantages : Cost-effective, scalable, and suitable for abrasive-grade SiC .

-

Limitations : Produces heterogeneous β-SiC (cubic) and α-SiC (hexagonal) polytypes; requires post-synthesis purification .

Carbothermal Reduction

Carbothermal reduction refines the Acheson method by optimizing heating rates and reactant homogeneity, yielding submicron SiC powders.

Reaction Mechanism

Rapid heating (100–100,000°C/s) minimizes particle agglomeration, producing β-SiC with 0.1–0.4 µm crystal sizes .

Process Parameters

| Parameter | Range |

|---|---|

| Heating Rate | 100–100,000°C/s |

| Temperature | 1,400–2,400°C |

| Reaction Time | 0.2–10 seconds |

| Purity | ≥95% SiC |

Applications

Chemical Vapor Deposition (CVD)

CVD enables the growth of high-purity SiC films and single crystals via gas-phase reactions.

Reaction Mechanism

Performed at 1,200–1,600°C under low pressure (10–100 Torr) .

Process Parameters

| Parameter | Range |

|---|---|

| Temperature | 1,200–1,600°C |

| Pressure | 10–100 Torr |

| Growth Rate | 10–50 µm/hour |

Advantages

Lely Method

The Lely method synthesizes single-crystal SiC via sublimation-recrystallization, critical for semiconductor substrates.

Process Parameters

| Parameter | Range |

|---|---|

| Temperature | 2,200–2,500°C |

| Pressure | 10⁻⁴–10⁻⁶ Torr |

| Crystal Size | 50–150 mm diameter |

Limitations

Reaction Bonding

Reaction bonding (RBSC) infiltrates porous carbon preforms with molten silicon, forming SiC composites.

Reaction Mechanism

Conducted at 1,400–1,600°C, achieving 95–98% theoretical density .

Applications

Sol-Gel Method

The sol-gel technique produces nanostructured SiC using organosilicon precursors.

Process Parameters

| Parameter | Range |

|---|---|

| Precursor | Polycarbosilane |

| Pyrolysis Temp. | 1,200–1,500°C |

| Particle Size | 10–100 nm |

Advantages

Physical Vapor Transport (PVT)

PVT grows bulk SiC single crystals by subliming SiC powder onto a seed crystal.

Process Parameters

| Parameter | Range |

|---|---|

| Temperature | 2,000–2,300°C |

| Pressure | 10⁻⁵–10⁻³ Torr |

| Growth Rate | 0.1–1 mm/hour |

Applications

Comparative Analysis of Methods

| Method | Temperature (°C) | Product Form | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Acheson Process | 1,700–2,500 | Coarse crystals | 85–90 | High |

| Carbothermal | 1,400–2,400 | Submicron powder | ≥95 | Moderate |

| CVD | 1,200–1,600 | Thin films | 99.99 | Low |

| PVT | 2,000–2,300 | Single crystals | 99.999 | Very Low |

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: Silicon carbide undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most common reactions is oxidation, where this compound reacts with oxygen to form silicon dioxide (SiO₂) and carbon dioxide (CO₂). This reaction typically occurs at high temperatures .

Common Reagents and Conditions: Oxidation of this compound usually requires high temperatures and an oxygen-rich environment. Reduction reactions may involve the use of reducing agents such as hydrogen or carbon monoxide. Substitution reactions can occur in the presence of halogens or other reactive species .

Major Products Formed: The primary products formed from the oxidation of this compound are silicon dioxide and carbon dioxide. In reduction reactions, this compound can be reduced to silicon and carbon under specific conditions .

Scientific Research Applications

Silicon carbide has a wide range of applications in scientific research and industry:

Chemistry: this compound is used as a catalyst support and in the synthesis of advanced ceramics.

Biology: It is employed in biomedical devices due to its biocompatibility and durability.

Medicine: this compound is used in medical implants and prosthetics for its strength and resistance to wear.

Industry: It is widely used in the production of high-temperature semiconductors, abrasive materials, and cutting tools. .

Mechanism of Action

Silicon carbide is often compared with other wide bandgap semiconductors such as gallium nitride (GaN) and traditional silicon (Si):

Gallium Nitride (GaN): Both this compound and gallium nitride are wide bandgap materials, but this compound has a slightly higher bandgap (3.4 eV) compared to gallium nitride (3.2 eV).

Silicon (Si): While silicon is widely used in the semiconductor industry, it has limitations in high-temperature and high-power applications.

Comparison with Similar Compounds

Silicon (Si)

Silicon, the backbone of conventional semiconductors, is outperformed by SiC in high-power and high-temperature applications:

SiC MOSFETs reduce switching losses by 70% compared to Si IGBTs in electric vehicle inverters, enhancing efficiency .

Gallium Nitride (GaN)

GaN, another wide-bandgap material, competes with SiC in high-frequency applications but differs in key aspects:

SiC dominates in high-voltage (>1200 V) applications, while GaN excels in low-voltage, high-frequency uses .

Silicon Nitride (Si₃N₄)

Silicon nitride, a structural ceramic, contrasts with SiC in mechanical and thermal properties:

SiC is preferred in wear-resistant applications (e.g., seals, bearings), while Si₃N₄ is used in engine components .

Aluminum Oxide (Al₂O₃)

Alumina, a cost-effective ceramic, lacks SiC’s thermal and electrical performance:

SiC’s semi-conductivity makes it ideal for sensors in harsh environments .

Key Research Findings

- High-Temperature Stability : SiC retains 80% of its room-temperature strength at 1600°C, outperforming most metals and ceramics .

- Oxidation Resistance : At 1300–1500°C, SiC forms a protective SiO₂ layer, slowing oxidation rates .

- Manufacturing Advances : Reaction-formed SiC (RFSC) exhibits higher flexural strength (550 MPa) and Weibull modulus than reaction-bonded SiC (RBSC) due to uniform microstructure .

Biological Activity

Silicon carbide (SiC) is a compound that has garnered significant attention in the biomedical field due to its unique properties, including high thermal conductivity, mechanical strength, and biocompatibility. This article explores the biological activity of this compound, focusing on its applications in advanced healthcare, its interactions with biological systems, and relevant research findings.

Properties of this compound

This compound is a semiconductor material with a wide bandgap, making it suitable for various applications, including electronics and optoelectronics. In the context of biomedical applications, its notable properties include:

- Biocompatibility : SiC exhibits excellent biocompatibility, which is crucial for materials used in medical implants and devices.

- Mechanical Strength : Its high hardness and strength make it an ideal candidate for load-bearing applications.

- Thermal Conductivity : SiC's ability to conduct heat efficiently is beneficial in applications where temperature regulation is essential.

Applications in Biomedical Devices

This compound has been integrated into several biomedical devices due to its favorable properties. Some key applications include:

- Implants : SiC is used in orthopedic and dental implants due to its durability and compatibility with human tissue.

- Sensors : Its semiconductor properties allow SiC to be utilized in biosensors for monitoring various biological parameters.

- Drug Delivery Systems : SiC nanostructures can be engineered for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

1. Biocompatibility Studies

Several studies have investigated the biocompatibility of this compound. For instance, a study demonstrated that SiC surfaces promote cell adhesion and proliferation, indicating favorable interactions with human osteoblasts (bone-forming cells) .

| Study | Findings |

|---|---|

| Research A | SiC promotes osteoblast adhesion and proliferation. |

| Research B | In vivo studies show minimal inflammatory response to SiC implants. |

2. Neurocompatibility

Research has also explored the neurocompatibility of this compound. A notable study found that SiC can support neuronal growth and function, making it a potential material for neural interfaces . The study highlighted that SiC does not induce significant cytotoxicity in neuronal cells.

3. Drug Delivery Systems

This compound nanoparticles have been investigated for their potential in drug delivery systems. A study reported that SiC nanoparticles can effectively encapsulate drugs and release them in a controlled manner, enhancing the therapeutic effects while reducing side effects .

Q & A

Basic Research Questions

Q. What experimental design strategies are effective for optimizing the mechanical properties of silicon carbide sludge-based geopolymers?

Methodological approaches include employing Design of Experiments (DOE) to identify key factors (e.g., SiC sludge content, alkali activator ratio) and using Multivariate Adaptive Regression Splines (MARS) models to analyze nonlinear relationships between variables. Statistical validation through regression curves ensures robustness in parameter optimization .

Q. How do surface preparation methods influence metallization processes in this compound substrates?

Surface preparation (e.g., chemical etching, thermal oxidation) directly impacts adhesion and interfacial reactions during metallization. For instance, variations in surface roughness or termination (Si- vs. C-face) alter Pd/Ni interaction dynamics, necessitating controlled pre-treatment protocols to minimize defects and ensure uniform metal layer deposition .

Q. What are the advantages and limitations of green synthesis methods for this compound compared to traditional techniques?

Green methods (e.g., sol-gel, microwave-assisted synthesis) offer environmental benefits and energy efficiency but may compromise crystallinity or purity. Traditional methods like chemical vapor deposition (CVD) provide high-quality SiC layers but require high temperatures and costly precursors. Comparative studies highlight trade-offs in scalability, defect density, and process complexity .

Advanced Research Questions

Q. How can constitutive models like the Johnson–Holmquist–Beissel (JHB) framework improve predictions of this compound behavior under high-velocity impact?

The JHB model incorporates strain-rate sensitivity, damage evolution, and prestress effects, enabling accurate simulation of SiC fracture under extreme pressures (e.g., >20 GPa). Validation against high-velocity penetration data requires integrating target prestress conditions and advanced computational techniques (e.g., finite element analysis) to resolve discrepancies in earlier models .

Q. What methodologies are effective for joining this compound composites in high-temperature structural applications?

Reaction-forming techniques, where preceramic polymers or SiC powders are used as joint materials, provide thermal stability up to 1,500°C. However, joint strength at room temperature remains suboptimal (25–33% of bulk SiC), necessitating iterative optimization of processing parameters (e.g., sintering temperature, pressure) and mechanical testing protocols (e.g., four-point flexure) .

Q. What challenges arise in fabricating this compound-integrated photonic devices for nonlinear optical applications?

Key challenges include micromachining limitations (e.g., achieving sub-µm waveguide precision) and inefficient electro-optic modulation. Advanced fabrication methods like this compound-on-insulator (SiCOI) platforms and hybrid integration with CMOS-compatible components are under exploration to enhance nonlinear effects (e.g., χ³ susceptibility) and device configurability .

Q. How do diffusion mechanisms at silicon-carbon interfaces affect the formation of this compound thin films?

Auger depth profiling reveals that SiC formation involves carbide layer nucleation followed by lattice cracking and interdiffusion. Substrate crystallinity (e.g., pyrolytic vs. glassy carbon) influences diffusion depth, necessitating barrier layers (e.g., SiO₂) to mitigate carbon migration during high-temperature deposition (1,150–1,200°C) .

Q. What experimental protocols ensure the stability of this compound contacts in space-based monitoring systems?

Accelerated aging tests under simulated space conditions (thermal cycling, vacuum) combined with tribological analysis (e.g., friction coefficient measurements) are critical. Studies for the GAIA mission emphasize preloading adjustments and contact geometry optimization to minimize mechanical hysteresis .

Q. How can computational modeling improve the design of this compound semiconductors for extreme environments?

Multiphysics simulations (e.g., finite element modeling of thermal stress, carrier mobility under high electric fields) enable predictive design. NSF-funded projects have validated models for SiC semiconductor behavior under radiation and high-power conditions, guiding epitaxial growth parameter optimization .

Q. What advanced manufacturing techniques are used to produce self-supporting this compound structures?

Reaction-forming methods, such as reactive melt infiltration (RMI) and polymer-derived ceramic (PDC) routes, allow near-net-shape fabrication. Process parameters (e.g., precursor composition, pyrolysis temperature) are tailored to balance porosity (≤5%) and flexural strength (≥300 MPa) .

Properties

IUPAC Name |

methanidylidynesilanylium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CSi/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMJWWWQQXIZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

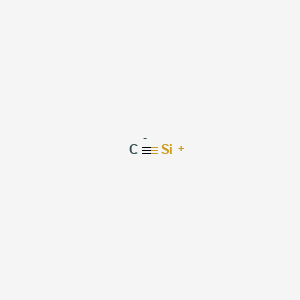

[C-]#[Si+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiC, CSi | |

| Record name | SILICON CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILICON CARBIDE (non-fibrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | silicon carbide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_carbide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052751 | |

| Record name | Silicon carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.096 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silicon carbide appears as yellow to green to bluish-black, iridescent crystals. Sublimes with decomposition at 2700 °C. Density 3.21 g cm-3. Insoluble in water. Soluble in molten alkalis (NaOH, KOH) and molten iron., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid, Yellow to green to bluish-black, iridescent crystals; [NIOSH], YELLOW-TO-GREEN-TO-BLUE-TO-BLACK CRYSTALS, DEPENDING ON PURITY., Yellow to green to bluish-black, iridescent crystals. | |

| Record name | SILICON CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicon carbide (SiC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicon carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SILICON CARBIDE (non-fibrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SILICON CARBIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/368 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silicon carbide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), sublimes, Sublimes | |

| Record name | SILICON CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILICON CARBIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/368 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silicon carbide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), INSOL IN COLD WATER, HOT WATER, & ACID; SOL IN FUSED POTASSIUM HYDROXIDE, INSOL IN ALCOHOL; SOL IN MOLTEN IRON, Solubility in water: none, Insoluble | |

| Record name | SILICON CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILICON CARBIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICON CARBIDE (non-fibrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Silicon carbide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.23 (NIOSH, 2023) - Denser than water; will sink, 3.23, 3.2 g/cm³ | |

| Record name | SILICON CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILICON CARBIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICON CARBIDE (non-fibrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SILICON CARBIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/368 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silicon carbide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | SILICON CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILICON CARBIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/368 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silicon carbide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

EXCEEDINGLY HARD, GREEN TO BLUISH-BLACK, IRIDESCENT, SHARP CRYSTALS, HEXAGONAL OR CUBIC, Yellow to green to bluish black, iridescent crystals. | |

CAS No. |

409-21-2 | |

| Record name | SILICON CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicon carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000409212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon carbide (SiC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicon carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON CARBIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICON CARBIDE (non-fibrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SILICON CARBIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/368 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

4892 °F (Sublimes) (NIOSH, 2023), 2600 °C, 4892 °F (sublimes), 4892 °F (Sublimes) | |

| Record name | SILICON CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILICON CARBIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICON CARBIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/368 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silicon carbide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.